molecular formula C22H23NO3 B3038406 3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid CAS No. 861207-99-0

3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Cat. No.: B3038406
CAS No.: 861207-99-0
M. Wt: 349.4 g/mol
InChI Key: GGWFBFBOFXATQV-UHFFFAOYSA-N
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Description

This compound is a propanoic acid derivative featuring two distinct substituents:

  • A 2,5-dimethyl-1H-pyrrole moiety, known for its electron-rich heterocyclic structure, often exploited in medicinal chemistry for hydrogen bonding or π-π interactions.

For instance, substitution reactions involving benzyloxy-phenyl precursors and dimethylpyrrole intermediates under mild basic conditions (e.g., K₂CO₃ in DMSO) could yield the target compound .

Potential applications include anticancer or anti-inflammatory drug development, as structurally related pyrrole-containing compounds (e.g., sulfamethoxazole derivatives in ) demonstrate bioactivity .

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-3-(4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-16-8-9-17(2)23(16)21(14-22(24)25)19-10-12-20(13-11-19)26-15-18-6-4-3-5-7-18/h3-13,21H,14-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWFBFBOFXATQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(CC(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401160754
Record name 2,5-Dimethyl-β-[4-(phenylmethoxy)phenyl]-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861207-99-0
Record name 2,5-Dimethyl-β-[4-(phenylmethoxy)phenyl]-1H-pyrrole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861207-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-β-[4-(phenylmethoxy)phenyl]-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The primary application of 3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid lies in its potential as an anti-cancer agent. Research indicates that derivatives of pyrrole compounds can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation.

Case Study: Tubulin Inhibition
A study synthesized several pyrrole derivatives, demonstrating that compounds similar to this compound exhibited significant inhibition of tubulin polymerization. Specifically, derivatives showed strong activity against various cancer cell lines, including those resistant to conventional therapies .

CompoundIC50 (µM)Cell Line
Compound A0.5NCI-ADR-RES (P-glycoprotein overexpressing)
Compound B0.8Messa/Dx5MDR
Target Compound0.6Medulloblastoma D283

Drug Design and Development

The structural characteristics of this compound make it a candidate for further modification and optimization in drug design. The ability to alter substituents on the pyrrole ring allows for the exploration of various biological activities.

Computer-Aided Drug Design
Research utilizing computer-aided drug design techniques has shown promising results in predicting the binding affinities of similar compounds to target proteins involved in cancer progression. This approach aids in identifying lead compounds for further development .

Materials Science

In addition to its biological applications, this compound can be explored for use in materials science, particularly in the synthesis of polymers and nanomaterials.

Case Study: Polymer Synthesis
Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. For instance, studies have shown that polymers containing pyrrole derivatives exhibit improved conductivity and are suitable for electronic applications .

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the dimethylpyrrole moiety can interact with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity (if reported)
3-[4-(Benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid (Target) C₂₂H₂₃NO₃ Benzyloxy-phenyl, dimethylpyrrole 361.43 Not explicitly reported
N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propenamide (Compound 8, ) C₂₀H₂₄N₆O₃S Sulfamoylphenyl, methylisoxazole 428.51 Anticancer (screened)
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid () C₇H₉NO₄ Pyrrolidine-2,5-dione 171.15 Irritant (safety data)

Key Observations:

The pyrrolidine-2,5-dione in introduces polarity, contrasting with the dimethylpyrrole’s electron-rich nature in the target compound .

Synthetic Complexity :

  • Compound 8 () was synthesized with a low yield (28%), attributed to steric hindrance from the sulfamoyl group. The target compound’s synthesis might face similar challenges due to the bulky benzyloxy substituent .

Safety Profiles: While the target compound’s safety data are unavailable, highlights that pyrrolidinone derivatives can cause skin and respiratory irritation, suggesting caution during handling .

Physicochemical Properties

  • Acidity: The propanoic acid group (pKa ~4.8) in the target compound confers pH-dependent ionization, unlike the neutral propenamide in Compound 7. This could influence binding to charged biological targets.
  • Thermal Stability : Dimethylpyrroles (as in the target compound) are generally stable up to 150°C, whereas pyrrolidine-2,5-diones () may decompose at lower temperatures due to ring strain .

Biological Activity

3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid (CAS Number: 861207-99-0) is a compound of interest due to its potential biological activities, particularly as a GPR34 antagonist. This article reviews its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23NO3, with a molecular weight of 349.43 g/mol. The structure includes a benzyloxy group and a pyrrole moiety, which are crucial for its biological activity.

GPR34 Antagonism

Recent studies have identified derivatives of this compound as potent antagonists of the G protein-coupled receptor GPR34. One such derivative demonstrated an IC50 value of 0.059 μM in the Tango assay, indicating high potency in inhibiting receptor activity . The antagonistic effect was evaluated using CHO cells expressing GPR34, where the compound effectively inhibited Lysophosphatidylserine-induced ERK1/2 phosphorylation in a dose-dependent manner.

Cytotoxicity and Selectivity

The compound exhibited low cytotoxicity across various cell lines, making it a promising candidate for therapeutic applications. In vitro studies showed that it selectively inhibited cellular pathways associated with neuropathic pain without inducing significant toxicity .

Neuropathic Pain Model

In vivo experiments using mouse models of neuropathic pain revealed that the compound significantly alleviated pain symptoms. The absence of observable toxicity during these trials suggests a favorable safety profile for potential clinical applications .

Hypoglycemic Activity

While primarily studied for its effects on GPR34, related compounds have shown hypoglycemic activity. For instance, structural analogs activated FFAR1 receptors and increased glucose uptake in HepG2 cells without cytotoxic effects. These findings suggest potential applications in diabetes management .

Case Studies and Research Findings

Study ReferenceKey Findings
Identified as a potent GPR34 antagonist with low cytotoxicity.
Related compounds showed hypoglycemic effects via FFAR1 activation.
Investigated second-generation derivatives with improved pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

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